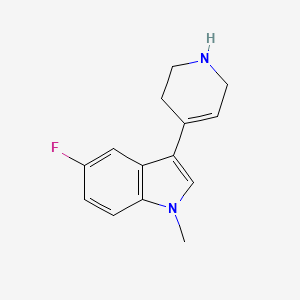
5-fluoro-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-fluoro-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a synthetic organic compound that belongs to the indole class of compounds. Indoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a fluorine atom, a methyl group, and a tetrahydropyridinyl group attached to the indole core.
準備方法
The synthesis of 5-fluoro-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the Indole Core: This can be achieved through various methods such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Fluorine Atom: This step often involves electrophilic fluorination using reagents like Selectfluor.
Attachment of the Tetrahydropyridinyl Group: This can be done through a nucleophilic substitution reaction or a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques.
化学反応の分析
5-fluoro-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the tetrahydropyridinyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
科学的研究の応用
5-fluoro-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including its effects on cellular pathways and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 5-fluoro-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the indole core play crucial roles in its binding affinity and specificity. The compound may modulate various signaling pathways, leading to its observed biological effects.
類似化合物との比較
5-fluoro-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can be compared with other indole derivatives, such as:
5-fluoro-1-methylindole: Lacks the tetrahydropyridinyl group, resulting in different biological activities.
1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Lacks the fluorine atom, which may affect its chemical reactivity and biological properties.
5-chloro-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: The chlorine atom can lead to different electronic and steric effects compared to the fluorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C14H15FN2 |
|---|---|
分子量 |
230.28 g/mol |
IUPAC名 |
5-fluoro-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole |
InChI |
InChI=1S/C14H15FN2/c1-17-9-13(10-4-6-16-7-5-10)12-8-11(15)2-3-14(12)17/h2-4,8-9,16H,5-7H2,1H3 |
InChIキー |
UFWVRJAGWKYWSV-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=C1C=CC(=C2)F)C3=CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


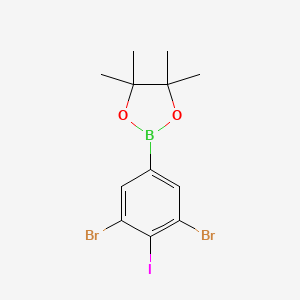
![1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B12640187.png)
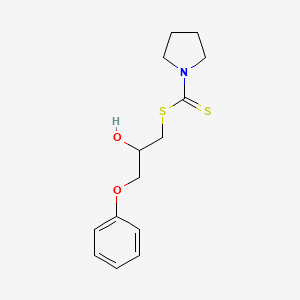
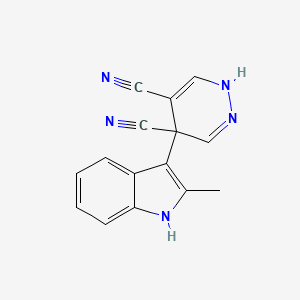
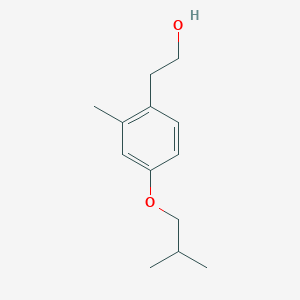
![1-[(4-fluorophenyl)sulfonyl]-N-[(2S)-3-methyl-1-oxo-1-(pyrrolidin-1-yl)butan-2-yl]piperidine-4-carboxamide](/img/structure/B12640211.png)

![N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycyl-S-benzyl-L-cysteine](/img/structure/B12640220.png)
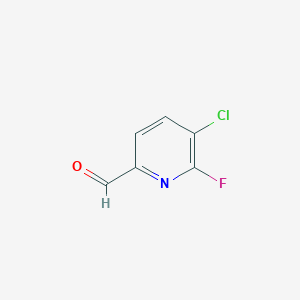
![2-bromo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12640226.png)
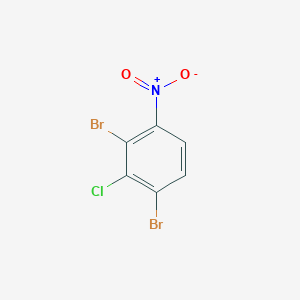
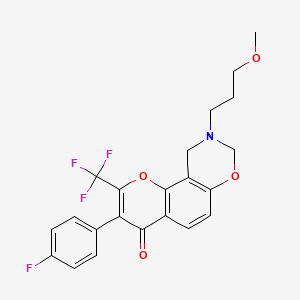
![Ethyl 2-[(4-chloro-2-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B12640246.png)

